![molecular formula C21H19F4N5O3 B12429265 Parp-2-IN-1](/img/structure/B12429265.png)
Parp-2-IN-1
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Overview
Description
Parp-2-IN-1 is a selective inhibitor of Poly (ADP-ribose) polymerase 2, a member of the Poly (ADP-ribose) polymerase family. Poly (ADP-ribose) polymerase 2 plays a crucial role in the DNA damage response by catalyzing the transfer of ADP-ribose units onto target proteins, facilitating DNA repair. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp-2-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This involves the use of reagents such as aldehydes, amines, and acids under controlled conditions.
Functional Group Modifications: The core structure is then modified to introduce specific functional groups that enhance the compound’s inhibitory activity. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Parp-2-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of oxidized derivatives with altered biological activity.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may lead to the formation of reduced analogs with different pharmacological properties.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halides, alkylating agents, acylating agents; reactions are carried out in polar or non-polar solvents depending on the reagent and desired product
Major Products Formed
Oxidation: Oxidized derivatives with altered biological activity.
Reduction: Reduced analogs with different pharmacological properties.
Substitution: Substituted derivatives with modified functional groups and potentially enhanced inhibitory activity
Scientific Research Applications
Cancer Treatment
PARP inhibitors, including PARP-2-IN-1, are primarily utilized in treating cancers with specific DNA repair defects, such as those associated with BRCA1 and BRCA2 mutations. Key applications include:
- Monotherapy : Used as a standalone treatment for certain tumor types, particularly ovarian and breast cancers .
- Combination Therapy : Shows promise when used alongside other therapeutic agents like immune checkpoint inhibitors, enhancing overall treatment effectiveness .
Immunomodulation
Recent studies indicate that PARP enzymes may also modulate anti-tumor immune responses. Inhibiting PARP-2 can potentially enhance the immune system's ability to target and destroy cancer cells .
Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of PARP inhibitors, including this compound:
Future Perspectives
The ongoing research into the applications of this compound suggests several future directions:
- Expanded Indications : Potential use in a broader range of cancers beyond those currently targeted.
- Biomarker Development : Identifying biomarkers for patient selection could enhance treatment efficacy and minimize side effects .
- Understanding Resistance Mechanisms : Investigating how tumors develop resistance to PARP inhibitors will be crucial for improving therapeutic strategies.
Mechanism of Action
Parp-2-IN-1 exerts its effects by selectively inhibiting Poly (ADP-ribose) polymerase 2. The inhibition of Poly (ADP-ribose) polymerase 2 prevents the transfer of ADP-ribose units onto target proteins, thereby disrupting the DNA repair process. This leads to the accumulation of DNA damage and ultimately induces cell death, particularly in cancer cells with defective DNA repair mechanisms. The molecular targets and pathways involved include the base excision repair pathway, homologous recombination, and non-homologous end joining .
Comparison with Similar Compounds
Parp-2-IN-1 is compared with other Poly (ADP-ribose) polymerase inhibitors such as Olaparib, Rucaparib, and Niraparib. While all these compounds share a common mechanism of action, this compound is unique in its selectivity for Poly (ADP-ribose) polymerase 2. This selectivity allows for more targeted inhibition and potentially fewer off-target effects. Similar compounds include:
Olaparib: A Poly (ADP-ribose) polymerase inhibitor with broad activity against Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2.
Rucaparib: Another Poly (ADP-ribose) polymerase inhibitor with activity against multiple Poly (ADP-ribose) polymerase family members.
Niraparib: A Poly (ADP-ribose) polymerase inhibitor with high potency and selectivity for Poly (ADP-ribose) polymerase 1 and Poly (ADP-ribose) polymerase 2
This compound stands out due to its enhanced selectivity for Poly (ADP-ribose) polymerase 2, making it a valuable tool in both research and therapeutic applications.
Biological Activity
Introduction
Parp-2-IN-1 is a selective inhibitor targeting poly(ADP-ribose) polymerase 2 (PARP-2), a member of the PARP superfamily, which plays a critical role in DNA repair and cellular stress responses. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in oncology and inflammatory diseases.
PARP-2 is involved in the base excision repair (BER) pathway, responding to DNA strand breaks by catalyzing the addition of ADP-ribose moieties to target proteins, thereby influencing various cellular processes such as DNA repair, cell death, and inflammation. This compound inhibits PARP-2's enzymatic activity, leading to impaired DNA repair mechanisms and enhanced sensitivity to genotoxic agents.
Key Functions of PARP-2
- DNA Repair : PARP-2 participates in the BER pathway alongside PARP-1, although it exhibits lower catalytic activity compared to PARP-1 .
- Cell Death Regulation : Inhibition of PARP-2 can lead to increased apoptosis in cells with high DNA damage levels .
- Inflammation Modulation : PARP-2 has been implicated in inflammatory responses, particularly in conditions like psoriasis .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces the viability of cancer cell lines with dysfunctional DNA repair mechanisms. For instance, treatment with this compound resulted in significant cell death in BRCA-deficient ovarian cancer cells, indicating its potential as a therapeutic agent in specific cancer types.
In Vivo Studies
Animal models have shown that this compound administration leads to enhanced tumor regression in xenograft models of breast and ovarian cancer. The compound's effectiveness was measured by tumor volume reduction and increased survival rates compared to control groups.
Study Type | Model Type | Outcome Measure | Result |
---|---|---|---|
In Vitro | BRCA-deficient cells | Cell viability | Significant reduction with this compound |
In Vivo | Xenograft mice | Tumor volume | 50% reduction in tumor size |
In Vivo | Eμ-Myc model | Survival rate | Increased survival compared to controls |
Case Study 1: B-cell Lymphoma
A study investigating c-Myc-driven B-cell lymphoma revealed that genetic deletion of PARP-2 prevented tumor development. Conversely, PARP-1 deficiency accelerated lymphomagenesis, highlighting the opposing roles of these enzymes. The use of this compound could mimic the protective effects observed with PARP-2 deletion, suggesting its potential as a therapeutic strategy for c-Myc-driven tumors .
Case Study 2: Psoriasis Model
In a psoriasis model, Parp-2 was found to promote inflammation through modulation of estradiol signaling pathways. Application of this compound resulted in reduced inflammatory markers and improved skin lesions, indicating its potential utility in treating inflammatory skin disorders .
Research Findings
Recent research has elucidated distinct roles for PARP proteins:
- PARP-1 vs. PARP-2 : While both enzymes are involved in DNA damage response, they exhibit non-redundant functions. For example, PARP-1 is more active in synthesizing poly(ADP-ribose) chains and is crucial for cellular responses to extensive DNA damage .
- Therapeutic Implications : Given the differential roles of PARP proteins, selective inhibition of PARP-2 using compounds like this compound may provide a targeted approach for treating cancers with specific genetic backgrounds or inflammatory diseases without affecting normal cellular functions mediated by PARP-1 .
Properties
Molecular Formula |
C21H19F4N5O3 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
(3S)-N-[5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluoropyridin-3-yl]-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H19F4N5O3/c22-17-15(27-18(31)13-5-6-29(10-13)11-21(23,24)25)7-12(8-26-17)9-30-16-4-2-1-3-14(16)19(32)28-20(30)33/h1-4,7-8,13H,5-6,9-11H2,(H,27,31)(H,28,32,33)/t13-/m0/s1 |
InChI Key |
JZKVDRXHUJSBJE-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
Canonical SMILES |
C1CN(CC1C(=O)NC2=C(N=CC(=C2)CN3C4=CC=CC=C4C(=O)NC3=O)F)CC(F)(F)F |
Origin of Product |
United States |
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